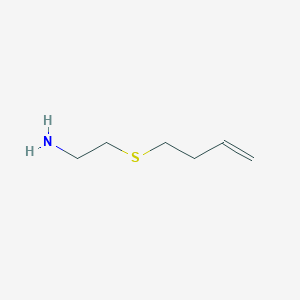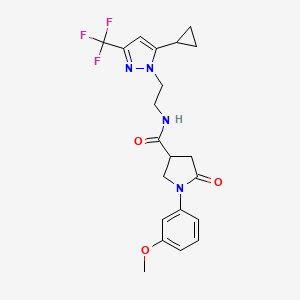![molecular formula C29H28N4O4 B2553350 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 946254-14-4](/img/no-structure.png)
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N4O4 and its molecular weight is 496.567. The purity is usually 95%.
BenchChem offers high-quality 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Aspects and Properties
Research on structural aspects of similar amide-containing isoquinoline derivatives provides insights into the formation of salts, gels, and crystalline solids upon treatment with different acids. These compounds exhibit interesting fluorescence properties when forming host-guest complexes, with variations in fluorescence emission depending on the protonated state or interaction with other molecules. This kind of research lays the groundwork for understanding the structural behavior and potential applications of complex amides in materials science and molecular engineering (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Chemical Properties
The synthesis of new quinazolinone derivatives, including processes for creating 1,3-oxazolyl-7-chloroquinazolinones and their evaluation for antimicrobial activities, showcases the chemical versatility and potential pharmaceutical applications of such compounds. These synthesis pathways involve cyclization reactions and evaluations of antimicrobial effectiveness, indicating a wide range of possible modifications and applications for similar complex acetamides in drug discovery (Patel & Shaikh, 2011).
Biological Activities and Therapeutic Potentials
A study on the antitumor activity and molecular docking of 3-benzyl-substituted-4(3H)-quinazolinones highlights the potential of such compounds in cancer therapy. Certain derivatives demonstrated significant broad-spectrum antitumor activity, with molecular docking methodologies providing insights into their mechanisms of action, such as inhibition of EGFR-TK and B-RAF kinase in cancer cell lines. This research suggests the therapeutic potential of complex acetamides in oncology (Al-Suwaidan et al., 2016).
Molecular Docking and Spectroscopic Analysis
DFT and experimental investigations, including FT-IR and FT-Raman spectroscopy, provide detailed insights into the molecular structure, vibrational spectroscopy, and molecular docking studies of related compounds. These studies reveal information about molecular electrostatic potentials, nonlinear optical properties, and interactions with biological targets, such as BRCA2 complexes. Such comprehensive structural and vibrational analyses contribute to the understanding of the molecular properties and interaction mechanisms of complex acetamides with biological systems (El-Azab et al., 2016).
特性
CAS番号 |
946254-14-4 |
|---|---|
製品名 |
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide |
分子式 |
C29H28N4O4 |
分子量 |
496.567 |
IUPAC名 |
N-cyclopropyl-2-[4-[1-[2-(2,5-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H28N4O4/c1-18-7-8-19(2)24(15-18)31-27(35)17-32-25-6-4-3-5-23(25)28(36)33(29(32)37)22-13-9-20(10-14-22)16-26(34)30-21-11-12-21/h3-10,13-15,21H,11-12,16-17H2,1-2H3,(H,30,34)(H,31,35) |
InChIキー |
MXDKLZQEFHWZIM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



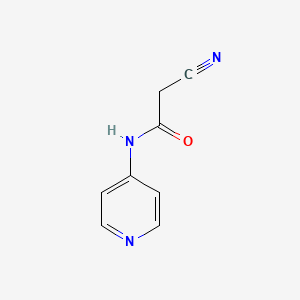

![2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B2553271.png)
![3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2553272.png)
![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2553275.png)
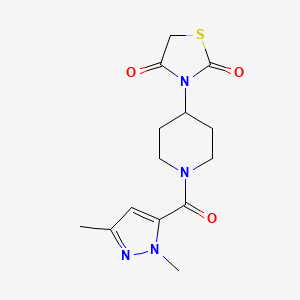
![1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2553278.png)
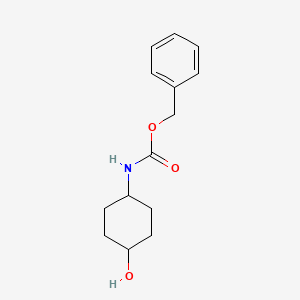
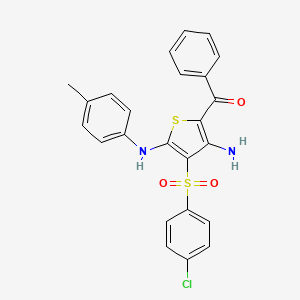
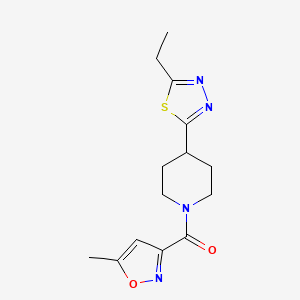
![2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2553287.png)

